2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride is a pyrrolidine-based building block featuring a methoxycarbonylamino (carbamate) substituent at the 3-position and a free acetic acid moiety, supplied as the hydrochloride salt. It belongs to a class of N-substituted pyrrolidine acetic acid derivatives used as synthetic intermediates in medicinal chemistry, particularly for acetyl-CoA carboxylase (ACC) inhibitor programs and peptide mimetic synthesis.

Molecular Formula C8H15ClN2O4
Molecular Weight 238.67 g/mol
CAS No. 1955515-08-8
Cat. No. B6600711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride
CAS1955515-08-8
Molecular FormulaC8H15ClN2O4
Molecular Weight238.67 g/mol
Structural Identifiers
SMILESCOC(=O)NC1CCN(C1)CC(=O)O.Cl
InChIInChI=1S/C8H14N2O4.ClH/c1-14-8(13)9-6-2-3-10(4-6)5-7(11)12;/h6H,2-5H2,1H3,(H,9,13)(H,11,12);1H
InChIKeyNOMDTVGCFARCON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride (CAS 1955515-08-8) – Compound Class and Procurement Baseline


2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride is a pyrrolidine-based building block featuring a methoxycarbonylamino (carbamate) substituent at the 3-position and a free acetic acid moiety, supplied as the hydrochloride salt . It belongs to a class of N-substituted pyrrolidine acetic acid derivatives used as synthetic intermediates in medicinal chemistry, particularly for acetyl-CoA carboxylase (ACC) inhibitor programs and peptide mimetic synthesis. The compound is commercially available from multiple vendors with a typical purity of 95% and a molecular formula of C8H15ClN2O4 (MW 238.67 g/mol) .

Why Generic Substitution of Pyrrolidine Acetic Acid Building Blocks Is Not Valid for CAS 1955515-08-8


In-class compounds such as 2-(pyrrolidin-1-yl)acetic acid hydrochloride (CAS 6628-74-6) or (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid (CAS 1292324-46-9) cannot simply be interchanged with 2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride due to fundamentally different functional group topology . The target compound incorporates a methoxycarbonylamino (carbamate) group at the pyrrolidine 3-position, which introduces distinct hydrogen-bond donor/acceptor capacity (HBD count = 2, HBA count = 4) and altered conformational constraints compared to analogs bearing a direct ester or lacking the carbamate entirely . These variations result in quantifiable differences in topological polar surface area (TPSA = 78.87 Ų vs. 40.5 Ų for the unsubstituted analog) and lipophilicity (LogP = -0.077 vs. approximately 0.5 for the methyl ester analog), directly impacting solubility, permeability, and target engagement potential in fragment-based or structure-guided campaigns [1].

Quantitative Differentiation Evidence: 2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride vs. Closest Analogs


Topological Polar Surface Area (TPSA) – 1.95-Fold Increase Over Unsubstituted Pyrrolidine Acetic Acid

The target compound exhibits a TPSA of 78.87 Ų, nearly double the 40.5 Ų value of the unsubstituted 2-(pyrrolidin-1-yl)acetic acid hydrochloride (CAS 6628-74-6) [1]. This 95% increase in polar surface area is driven by the additional carbamate oxygen and nitrogen atoms, which contribute two extra hydrogen bond acceptors and one additional hydrogen bond donor.

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Hydrogen Bond Donor Count – Critical for Target Engagement in Carboxylate Bioisostere Design

The target compound possesses two hydrogen bond donors (carboxylic acid –OH and carbamate –NH) compared to a single donor in the methyl ester analog (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid (CAS 1292324-46-9), which retains only the carboxylic acid proton . The additional HBD enables bidentate hydrogen-bonding interactions that are essential for mimicking key substrate–enzyme contacts in acetyl-CoA carboxylase (ACC) inhibitor pharmacophores, as described in patent literature on pyrrolidine-based ACC inhibitors [1].

Structure-Based Drug Design Bioisostere Replacement ACC Inhibitor Programs

Rotatable Bond Count and Conformational Flexibility – Reduced Entropic Penalty Upon Target Binding

With three rotatable bonds, the target compound exhibits intermediate flexibility between the rigid 2-(pyrrolidin-1-yl)acetic acid hydrochloride (two rotatable bonds) and the more flexible Fmoc-protected counterparts such as (3S,4R)-4-(Fmoc-amino)pyrrolidine-3-carboxylic acid (five or more rotatable bonds) [1]. This balance allows sufficient conformational sampling to engage diverse binding pockets while minimizing the entropic penalty associated with ligand rigidification upon target binding, a key consideration for fragment library design where each additional rotatable bond can reduce binding affinity by approximately 0.5–1.0 kcal/mol.

Conformational Analysis Ligand Efficiency Fragment-Based Screening

Hydrochloride Salt Form – Enhanced Aqueous Solubility and Handling Relative to Free Base/Internal Salt Analogs

The compound is supplied as the hydrochloride salt, which generally provides superior aqueous solubility compared to the corresponding free base or zwitterionic forms . The free base analog (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid (CAS 1292324-46-9) is provided as a solid with unspecified solubility, whereas hydrochloride salts of pyrrolidine acetic acids typically exhibit solubility improvements of 5- to 50-fold over their neutral counterparts in aqueous buffers at pH 7.4, a critical factor for high-throughput screening (HTS) in DMSO/aqueous systems .

Formulation Development High-Throughput Screening Compatibility Salt Selection

LogP Difference – Altered Lipophilicity Profile Shifts Optimal Application Space Toward Polar Target Pockets

The computed LogP of the target compound is -0.077, indicative of high polarity, contrasting with the methyl ester analog (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid, which has an estimated LogP of approximately 0.5–1.0 based on the absence of the polar carbamate NH . This LogP difference of approximately 0.6–1.1 log units corresponds to a 4- to 12-fold shift in octanol/water partition coefficient, directing the compound toward engagement of polar, solvent-exposed binding pockets or metal-ion-containing active sites rather than hydrophobic enclosures.

Lipophilicity Optimization CNS Drug Design ADME Property Tuning

Optimal Research & Procurement Scenarios for 2-{3-[(methoxycarbonyl)amino]pyrrolidin-1-yl}acetic acid hydrochloride


Fragment-Based Lead Discovery for ACC1/ACC2 Dual Inhibitors

As demonstrated by the TPSA (78.87 Ų) and HBD count (2) evidence, this compound is optimally suited as a polar fragment starting point for acetyl-CoA carboxylase inhibitor programs where the carbamate NH and carboxylic acid OH can simultaneously engage critical active-site residues [1]. Procurement is justified for fragment library screening and structure-guided optimization workflows targeting metabolic diseases.

Parallel Synthesis of Carbamate-Containing Compound Libraries Without Protecting Group Manipulation

The methoxycarbonylamino group serves as both a stable carbamate and a latent amine; its presence eliminates the need for separate Boc/Fmoc protection steps in library synthesis, reducing synthetic cycle time by 1–2 steps per analog compared to using naked amino pyrrolidine precursors . This directly impacts procurement value for high-throughput medicinal chemistry groups.

High-Throughput Screening in Aqueous Biochemical Assays Requiring >10 mg/mL Solubility

The hydrochloride salt form, combined with a LogP of -0.077, predicts superior aqueous solubility (>10 mg/mL at pH 7.4) compared to free-acid analogs . This makes the compound the preferred choice for HTS campaigns where DMSO stock solutions must be diluted into aqueous assay buffers without precipitation, a common failure mode for more lipophilic pyrrolidine acetic acid derivatives.

CNS Lead Optimization Programs Requiring Low TPSA-Corrected Permeability While Maintaining Target Affinity

With a TPSA of 78.87 Ų – near the established threshold of 60–70 Ų for CNS penetration – the compound occupies a desirable boundary region where modest structural elaboration can tune brain exposure . This quantitative property makes it a strategic procurement choice for neuroscience-focused medicinal chemistry groups seeking to balance potency with CNS distribution.

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